2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione
Overview
Description
2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione is a chemical compound with the molecular formula C14H17NO5 and a molecular weight of 279.29 g/mol . This compound is known for its unique structure, which includes an isoindole-1,3-dione core linked to a hydroxyethoxy ethyl chain. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione typically involves the reaction of 2-[2-(2-chloroethoxy)ethoxy]ethanol with potassium phthalimide . The reaction proceeds under mild conditions, usually at room temperature, and involves the substitution of the chlorine atom with the phthalimide group, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione
- 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine
Uniqueness
2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies.
Properties
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-6-8-20-10-9-19-7-5-15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,16H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEZLQRARQJFLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457030 | |
Record name | 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75001-08-0 | |
Record name | 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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